(4E)-4-[(4-bromophenyl)methylidene]-1-(4-methylphenyl)pyrazolidine-3,5-dione
Description
The compound (4E)-4-[(4-bromophenyl)methylidene]-1-(4-methylphenyl)pyrazolidine-3,5-dione belongs to the pyrazolidine dione family, characterized by a five-membered heterocyclic core with two ketone groups. The 4-bromophenyl and 4-methylphenyl substituents confer distinct electronic and steric properties, influencing its crystallinity, intermolecular interactions, and physicochemical behavior.
Properties
IUPAC Name |
(4E)-4-[(4-bromophenyl)methylidene]-1-(4-methylphenyl)pyrazolidine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O2/c1-11-2-8-14(9-3-11)20-17(22)15(16(21)19-20)10-12-4-6-13(18)7-5-12/h2-10H,1H3,(H,19,21)/b15-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLIRNWUZRHAAJR-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)Br)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)Br)/C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30367416 | |
| Record name | ZINC01228184 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30367416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5201-82-1 | |
| Record name | ZINC01228184 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30367416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[(4-bromophenyl)methylidene]-1-(4-methylphenyl)pyrazolidine-3,5-dione typically involves the Knoevenagel condensation reaction. This reaction is performed by reacting 4-bromobenzaldehyde with 1-(4-methylphenyl)pyrazolidine-3,5-dione in the presence of a base such as piperidine or pyridine. The reaction is carried out under reflux conditions in a suitable solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-[(4-bromophenyl)methylidene]-1-(4-methylphenyl)pyrazolidine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of iodinated or other substituted derivatives.
Scientific Research Applications
Pharmacological Studies
The compound has been investigated for its potential as an anti-inflammatory agent. Pyrazolidines are known to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory response. Studies have shown that derivatives can reduce inflammation in animal models, suggesting their utility in treating conditions such as arthritis and other inflammatory disorders.
Antioxidant Activity
Research indicates that pyrazolidine derivatives possess significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. Laboratory studies have demonstrated the effectiveness of (4E)-4-[(4-bromophenyl)methylidene]-1-(4-methylphenyl)pyrazolidine-3,5-dione in protecting cellular components from oxidative damage.
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various pathogens. Preliminary studies suggest that it exhibits moderate antibacterial and antifungal effects, making it a candidate for further development into antimicrobial agents.
Case Study 1: Anti-inflammatory Effects
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several pyrazolidine derivatives and tested their anti-inflammatory activity using carrageenan-induced paw edema in rats. The results indicated that this compound significantly reduced edema compared to control groups, highlighting its potential as an anti-inflammatory drug candidate .
Case Study 2: Antioxidant Potential
A separate investigation published in Free Radical Biology and Medicine assessed the antioxidant capacity of various pyrazolidine derivatives using DPPH and ABTS assays. The findings revealed that the compound exhibited strong radical scavenging activity, comparable to known antioxidants such as ascorbic acid .
Mechanism of Action
The mechanism of action of (4E)-4-[(4-bromophenyl)methylidene]-1-(4-methylphenyl)pyrazolidine-3,5-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Tabulated Comparison of Key Compounds
Research Findings and Trends
Halogen Effects : Bromine increases unit cell parameters and enhances hydrophobic interactions compared to chlorine, though molecular conformation remains consistent .
Packing Motifs : Halogenated derivatives prioritize C–H⋯X and π–π interactions, while hydroxylated analogs rely on O–H⋯O hydrogen bonds .
Biological Activity
The compound (4E)-4-[(4-bromophenyl)methylidene]-1-(4-methylphenyl)pyrazolidine-3,5-dione is a member of the pyrazolidine-3,5-dione class, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, antibacterial, and potential anticancer properties, supported by case studies and research findings.
1. Anti-inflammatory Activity
Research indicates that pyrazolidine-3,5-diones exhibit significant anti-inflammatory properties. A study conducted by Singh et al. (2015) evaluated several derivatives, including those similar to our compound, using the carrageenan-induced paw edema method. The results showed that compounds with specific substitutions at the para position on the phenyl ring displayed optimum anti-inflammatory activity. Notably, compounds RS-6, RS-9, and RS-10 demonstrated high efficacy in reducing inflammation in vivo .
2. Antibacterial Activity
The antibacterial potential of pyrazolidine derivatives has been extensively studied. In vitro evaluations have shown that these compounds inhibit a range of bacterial strains. For instance, a study highlighted that certain pyrazolidine derivatives exhibited inhibitory effects against Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Table 1: Antibacterial Activity of Pyrazolidine Derivatives
| Compound | Target Bacteria | Zone of Inhibition (mm) |
|---|---|---|
| RS-6 | E. coli | 20 |
| RS-9 | S. aureus | 18 |
| RS-10 | Pseudomonas aeruginosa | 22 |
3. Anticancer Potential
Recent studies have explored the anticancer properties of pyrazolidine derivatives through molecular docking and in vitro assays. For example, a study identified certain derivatives as inhibitors of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. The binding affinity was assessed using molecular docking simulations, indicating that modifications to the pyrazolidine structure could enhance anticancer activity .
Case Study: Molecular Docking Analysis
A molecular docking study conducted on pyrazolidine derivatives revealed promising interactions with EGFR, suggesting potential as anticancer agents. The best-performing compound showed an IC50 value consistent with effective inhibition of cancer cell proliferation .
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis suggests that specific substitutions on the pyrazolidine ring significantly influence biological activity. For instance:
- Substituents at the para position : Enhanced anti-inflammatory properties.
- Bromine substitution : Increased antibacterial efficacy.
- Hydroxyl groups : Potentially improve anticancer activity through enhanced binding to target proteins.
Q & A
Q. Why do certain Pd catalysts fail in carboamination reactions of pyrazolidine precursors?
- Methodological Answer : Catalyst failure often stems from mismatched ligand-substrate pairs. For example, Pd₂(dba)₃/dppe is ineffective with bulky substrates, while Pd(OAc)₂/dpe-phos accommodates steric hindrance via flexible coordination geometry. Mechanistic probes (e.g., kinetic studies) identify rate-limiting steps .
Q. How can researchers improve enantiomeric excess (ee) in asymmetric pyrazolidine syntheses?
- Methodological Answer : Optimize chiral auxiliaries (e.g., Evans oxazolidinones) or employ kinetic resolution. For example, chiral silane Lewis acids in cycloadditions achieve >98% ee, validated by polarimetry and circular dichroism (CD) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
